N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide
Description
The compound N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide is a structurally complex molecule featuring a pyrrole core substituted with a carbohydrazide linker and two 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups. The trifluoromethyl and chloro substituents on the pyridine rings enhance metabolic stability and electronic properties, making it a candidate for medicinal chemistry applications, such as protease or kinase inhibition . Its propanoyl linker provides conformational flexibility, which may influence binding affinity to biological targets.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F6N5O2/c1-8(15-12(21)3-10(6-30-15)19(23,24)25)16(34)9-2-14(29-5-9)18(35)33-32-17-13(22)4-11(7-31-17)20(26,27)28/h2-8,29H,1H3,(H,31,32)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUYPQXHYOACKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide is a complex organic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, alongside a pyrrole moiety linked through a hydrazide functional group. Its molecular formula is C19H16ClF6N4O, with a molar mass of 442.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClF6N4O |
| Molar Mass | 442.81 g/mol |
| CAS Number | [Not specified] |
Antimicrobial Properties
Recent studies indicate that compounds containing the trifluoromethyl group exhibit antibacterial properties. For instance, derivatives related to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria by inhibiting bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial virulence and metabolism .
Mechanism of Action:
- Inhibition of PPTase: The compound acts as a reversible noncompetitive inhibitor of PPTase, disrupting essential post-translational modifications necessary for bacterial cell viability .
- Impact on Fatty Acid Synthesis: By inhibiting PPTase, the compound reduces the synthesis of fatty acids critical for bacterial membrane integrity, leading to cell death .
Cytotoxicity
While exhibiting antibacterial activity, the compound has demonstrated minimal cytotoxic effects on human cells at sublethal concentrations. This specificity suggests potential for development as an antibiotic with reduced side effects compared to traditional antibiotics .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study investigated the efficacy of various derivatives of pyridine-based compounds against Bacillus subtilis. The results indicated that modifications in the structure significantly influenced antibacterial potency, with certain substitutions enhancing activity while others diminished it .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of similar compounds revealed that the presence of electron-withdrawing groups (such as trifluoromethyl) at specific positions on the pyridine ring significantly increased antibacterial potency. The relationship between structure and biological activity was systematically analyzed through various assays .
- Resistance Mechanisms : Additional investigations into resistance mechanisms revealed that efflux pumps in Escherichia coli contributed to reduced susceptibility to compounds in this class, highlighting the need for further optimization to overcome resistance .
Summary of Research Findings
Scientific Research Applications
Pharmaceutical Applications
N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide has shown promise in medicinal chemistry due to its potential as:
- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability and efficacy .
Agrochemical Applications
The compound's structural characteristics suggest applications in developing new agrochemicals:
- Pesticides and Herbicides : The trifluoromethyl group is known to enhance the biological activity of agrochemical agents. Studies have demonstrated that pyridine derivatives can act as effective herbicides, targeting specific plant metabolic pathways .
Case Study 1: Antimicrobial Activity
In a study investigating various heterocyclic compounds, derivatives similar to N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide were tested for their ability to inhibit DNA gyrase and topoisomerase IV in E. coli. The results indicated a significant reduction in bacterial growth, suggesting potential for further development as an antimicrobial agent .
Case Study 2: Agrochemical Development
Research conducted on trifluoromethyl-substituted pyridine compounds revealed their effectiveness as herbicides. In field trials, these compounds demonstrated a high degree of selectivity towards target weeds while minimizing damage to crop plants, indicating their potential utility in sustainable agriculture .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous derivatives, focusing on substituents, linker chemistry, and hypothesized pharmacological effects.
Structural Analogues from Literature
N'-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbohydrazide (1188445-95-5) Key Differences: Replaces the propanoyl group with a 2,4,5-trichlorophenyl substituent. Impact: Increased hydrophobicity due to the trichlorophenyl group may enhance membrane permeability but reduce aqueous solubility.
N'-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide (1092346-42-3) Key Differences: Substitutes the propanoyl linker with a sulfonyl group.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7)
- Key Differences : Replaces the pyrrole-carbohydrazide core with a piperazine-carboxamide scaffold.
- Impact : The piperazine ring introduces basicity, which could alter binding interactions in enzymatic pockets.
Data Table: Structural and Hypothesized Functional Comparisons
Research Findings and Implications
Linker Flexibility: The propanoyl group in the target compound allows for conformational adaptability, which is critical for accommodating dynamic binding pockets in enzymes like proteases .
Hydrophobic vs. Polar Substitutents : The trichlorophenyl group in 1188445-95-5 significantly increases lipophilicity, which may enhance blood-brain barrier penetration but risks aggregation in aqueous environments .
Scaffold Variations : Piperazine-based analogues (e.g., 866137-49-7) demonstrate how altering the core structure can shift physicochemical properties, such as basicity, which is absent in pyrrole-based compounds .
Q & A
Q. Q1. What are standard synthetic protocols for preparing N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide?
Methodological Answer:
- Step 1: Start with the condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with a pyrrole-2-carboxylic acid derivative under anhydrous conditions (DMF or THF as solvents).
- Step 2: Introduce the propanoyl group via nucleophilic acyl substitution, using coupling agents like EDCI or DCC to activate the carbonyl .
- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize intermediates using -NMR and LC-MS to ensure regioselectivity .
- Critical Note: Monitor reaction progress with TLC to avoid over-alkylation or hydrolysis of trifluoromethyl groups .
Q. Q2. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer:
- Analytical Techniques:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns for chlorine/fluorine atoms .
- Multinuclear NMR: Use -NMR to verify trifluoromethyl group retention and -NMR to resolve pyrrole and pyridine proton environments .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., hydrazide conformation) if single crystals are obtainable .
- Contradiction Analysis: If spectral data conflicts with expected structures (e.g., unexpected splitting in -NMR), re-examine coupling conditions for unintended side reactions like epimerization .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield while preserving the trifluoromethyl group?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization can identify ideal conditions with minimal trials .
- Key Parameters:
- Advanced Tools: Apply heuristic algorithms to predict optimal molar ratios of reactants (e.g., 1.1:1 for acyl chloride:hydrazide) .
Q. Q4. What strategies mitigate by-product formation during the coupling of pyridinyl and pyrrole moieties?
Methodological Answer:
Q. Q5. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Q. Q6. What analytical challenges arise in quantifying degradation products under physiological conditions?
Methodological Answer:
- Degradation Studies:
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, then analyze via HPLC-DAD to detect cleavage products (e.g., free pyridine or pyrrole fragments) .
- Mass Spectrometry Imaging (MSI): Track spatial distribution of degradation in tissue samples, noting trifluoromethyl group retention .
- Challenges: Differentiate between hydrolysis and enzymatic cleavage using control experiments with protease inhibitors .
Q. Q7. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The 3-chloro-5-(trifluoromethyl)pyridine group creates steric hindrance, slowing nucleophilic attack at the 2-position. Use bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed couplings .
- Electronic Effects: The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitution but deactivates adjacent positions. Adjust directing groups (e.g., nitro) to control regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
